molecular formula C7H7ClFNO B1390477 6-Chloro-2-fluoro-3-methoxyaniline CAS No. 1017777-77-3

6-Chloro-2-fluoro-3-methoxyaniline

Cat. No.: B1390477
CAS No.: 1017777-77-3
M. Wt: 175.59 g/mol
InChI Key: ABRCLZVZMHSIRQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Chloro-2-fluoro-3-methoxyaniline typically involves the following steps:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

6-Chloro-2-fluoro-3-methoxyaniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, thionyl chloride for chlorination, and potassium permanganate for oxidation . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-2-fluoro-3-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-methoxyaniline depends on its specific application. In pharmaceuticals, it often acts as a precursor to bioactive compounds that target specific molecular pathways. For example, in the synthesis of anthelmintic agents, the compound may inhibit key enzymes or disrupt cellular processes in parasitic worms . The exact molecular targets and pathways involved vary based on the specific derivative or application.

Comparison with Similar Compounds

6-Chloro-2-fluoro-3-methoxyaniline can be compared with other similar compounds such as:

The presence of chloro, fluoro, and methoxy groups in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various chemical syntheses and applications.

Properties

IUPAC Name

6-chloro-2-fluoro-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRCLZVZMHSIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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